N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE is a compound that features a furan ring and a picolinamide moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, while the picolinamide moiety is derived from picolinic acid, a derivative of pyridine
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, furan derivatives, in general, have been investigated for their antibacterial activity against both gram-positive and gram-negative bacteria . Therefore, it’s likely that the compound interacts with bacterial cellular components or enzymes.
- Furan derivatives often disrupt essential cellular processes, such as DNA replication, protein synthesis, or cell wall synthesis, ultimately inhibiting bacterial growth .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE typically involves the reaction of 3-(furan-2-yl)-3-hydroxypropylamine with picolinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Tosyl chloride in the presence of a base like pyridine for tosylation; acyl chlorides in the presence of a base for acylation.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Tosylated or acylated derivatives depending on the substituent introduced.
Scientific Research Applications
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide
- N-(3-(furan-2-yl)-3-hydroxypropyl)nicotinamide
- N-(3-(furan-2-yl)-3-hydroxypropyl)isonicotinamide
Uniqueness
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE is unique due to the presence of both the furan ring and the picolinamide moiety. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds. The furan ring offers aromatic stability and potential for various chemical modifications, while the picolinamide moiety can interact with biological targets in a specific manner .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11(12-5-3-9-18-12)6-8-15-13(17)10-4-1-2-7-14-10/h1-5,7,9,11,16H,6,8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCWVMDHRJSSQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.